N-methyl-6-(morpholin-4-yl)pyridin-3-amine

Kinase Inhibition c-Kit PDGFR

This N-methyl-6-(morpholin-4-yl)pyridin-3-amine (CAS 1342739-63-2) is a precisely substituted kinase inhibitor scaffold exhibiting potent dual c-Kit (IC50=32 nM) and Abl (IC50=5.3 nM) inhibition with >70-fold selectivity over PDGFR-β (IC50=2,260 nM). The N-methyl group at the 3-amino position is not a trivial modification—it fundamentally redirects kinase target engagement compared to non-methylated analogs that inhibit unrelated targets such as adenosine kinase and DGAT. Generic pyridin-3-amine scaffolds cannot replicate this validated multi-kinase fingerprint. Essential for GIST research and Abl inhibitor development with minimized PDGFR off-target activity.

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
CAS No. 1342739-63-2
Cat. No. B1488332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-6-(morpholin-4-yl)pyridin-3-amine
CAS1342739-63-2
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESCNC1=CN=C(C=C1)N2CCOCC2
InChIInChI=1S/C10H15N3O/c1-11-9-2-3-10(12-8-9)13-4-6-14-7-5-13/h2-3,8,11H,4-7H2,1H3
InChIKeyLTHXVPCATJZGBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-methyl-6-(morpholin-4-yl)pyridin-3-amine (CAS 1342739-63-2) for Kinase-Targeted Drug Discovery


N-methyl-6-(morpholin-4-yl)pyridin-3-amine (CAS 1342739-63-2) is a heterocyclic building block characterized by a pyridine core substituted with a morpholine ring and an N-methylamine group [1]. This structural motif is frequently exploited in medicinal chemistry for the development of kinase inhibitors and other bioactive molecules due to its ability to engage key hydrogen bonding and hydrophobic interactions within kinase ATP-binding pockets [1]. The compound serves as a versatile scaffold for the synthesis of multi-targeted tyrosine kinase inhibitors, with documented inhibitory activity against clinically relevant oncogenic kinases including Abl, c-Kit, and PDGFR in low nanomolar to sub-micromolar ranges [2].

Why N-methyl-6-(morpholin-4-yl)pyridin-3-amine Cannot Be Interchanged with Common Analogs


Even subtle structural modifications within the pyridin-3-amine chemotype can profoundly alter kinase inhibition profiles and potency [1]. The presence of the N-methyl group on the 3-amino position and the morpholine at the 6-position of the pyridine ring in this specific compound (CAS 1342739-63-2) is not merely a trivial substitution. Comparative data from kinase assays demonstrate that this exact substitution pattern yields a distinct target engagement profile against key oncogenic kinases such as Abl, c-Kit, and PDGFR [2]. In contrast, the non-methylated analog, 6-(morpholin-4-yl)pyridin-3-amine, has been associated with inhibition of different targets like adenosine kinase and diacylglycerol acyltransferase (DGAT), underscoring the critical impact of N-methylation on target selectivity . Therefore, generic substitution with a simpler or structurally related pyridin-3-amine scaffold will not replicate the specific multi-kinase inhibitory fingerprint and functional activity of this compound, making its procurement essential for projects targeting this precise profile.

Quantitative Differentiation of N-methyl-6-(morpholin-4-yl)pyridin-3-amine: IC50 and Selectivity Data


Superior Potency Against c-Kit Kinase Compared to PDGFR

In a head-to-head comparison within the same assay, N-methyl-6-(morpholin-4-yl)pyridin-3-amine demonstrates >15-fold greater potency for the c-Kit kinase (IC50 = 32 nM) compared to the PDGFR-β kinase (IC50 = 2.26E+3 nM) [1]. This contrasts with multi-kinase inhibitors like sunitinib, which exhibits the opposite trend with a reported IC50 of 2 nM for PDGFRβ and 1-10 nM for c-Kit [2]. The pronounced selectivity for c-Kit over PDGFR-β is a quantifiable differentiator that can be exploited in research programs aiming to minimize PDGFR-driven toxicity while maintaining c-Kit inhibition.

Kinase Inhibition c-Kit PDGFR Oncology

Distinct Multi-Kinase Inhibition Fingerprint Differentiates from Common Alternatives

The target compound exhibits a unique inhibitory pattern across the Abl, c-Kit, and PDGFR kinase family, with IC50 values of 5.30 nM, 32 nM, and 2,260 nM, respectively [1]. This profile is distinct from the reference multi-kinase inhibitor imatinib, which shows a different rank order of potency (Abl IC50 ~100 nM, PDGFR-α IC50 ~2.5 nM, c-Kit IC50 ~100 nM) [2][3]. Specifically, the compound's exceptional potency against Abl (5.30 nM) is significantly higher than that of imatinib, while its potency against PDGFR is markedly lower. This quantitative divergence in target engagement provides a specific, data-driven reason for selecting this compound over imatinib for assays requiring strong Abl inhibition with minimal PDGFR cross-reactivity.

Kinase Profiling Multi-Targeted Inhibitor Abl c-Kit PDGFR

Nanomolar Potency in Kinase Inhibition Versus Higher-IC50 Alternatives

Within its chemical class of pyridin-3-amine derivatives, N-methyl-6-(morpholin-4-yl)pyridin-3-amine demonstrates potent inhibitory activity in the low nanomolar range against Abl kinase (IC50 = 5.30 nM) [1]. This level of potency is comparable to, and in some cases exceeds, that of optimized lead compounds reported in the literature for related kinases, such as the FGFR inhibitor '3m' which showed nanomolar inhibition but was part of a larger, more complex structure [2]. The compound's relatively low molecular weight (193.25 g/mol) combined with its high potency makes it a highly efficient starting point for fragment-based or scaffold-hopping medicinal chemistry campaigns where maintaining low nanomolar activity is paramount.

Kinase Inhibition Potency Lead Optimization

High-Impact Application Scenarios for N-methyl-6-(morpholin-4-yl)pyridin-3-amine


Targeted c-Kit Inhibition in Mast Cell and GIST Research

Given its potent inhibition of c-Kit kinase (IC50 = 32 nM) and significantly weaker activity against PDGFR-β (IC50 = 2,260 nM) as demonstrated in a direct comparative assay [1], N-methyl-6-(morpholin-4-yl)pyridin-3-amine is ideally suited for investigating c-Kit signaling pathways in mast cell biology or gastrointestinal stromal tumor (GIST) models. Its >70-fold selectivity for c-Kit over PDGFR-β allows researchers to probe c-Kit function while minimizing confounding cellular responses mediated by PDGFR, a common liability of multi-targeted agents like sunitinib [2].

Abl-Focused Lead Optimization and Chemical Biology

The compound's exceptional potency against Abl kinase (IC50 = 5.30 nM) [1] makes it a high-value starting point for developing next-generation Abl inhibitors, particularly for probing resistance mechanisms or exploring non-oncology applications of Abl inhibition. Its >20-fold increased potency compared to imatinib against Abl, combined with a distinctly different off-target profile (e.g., low PDGFR activity), provides a chemical biology tool for dissecting Abl-dependent phenotypes with greater precision [1][2].

Scaffold for Multi-Targeted Kinase Inhibitor Discovery

The documented multi-kinase inhibitory activity against Abl, c-Kit, and PDGFR [1] confirms that the pyridin-3-amine core with N-methyl and morpholine substitutions provides a productive scaffold for polypharmacology. This compound can serve as a validated core for designing novel multi-targeted inhibitors with tailored selectivity profiles, leveraging its high ligand efficiency and tractable molecular weight (193.25 g/mol) to fine-tune interactions across the kinome.

In Vitro Kinase Selectivity Profiling Studies

The quantitative IC50 data for this compound across multiple kinases (Abl, c-Kit, PDGFR) in a standardized assay format [1] provides a reliable benchmark for kinome selectivity panels. Researchers can use this compound as a reference standard when profiling new kinase inhibitors, as its well-defined and distinct selectivity 'fingerprint' offers a point of comparison for evaluating the specificity and polypharmacology of novel chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-methyl-6-(morpholin-4-yl)pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.